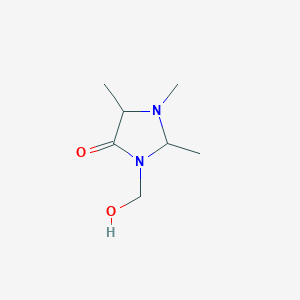

3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one

CAS No.: 95455-38-2

Cat. No.: VC8390126

Molecular Formula: C7H14N2O2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95455-38-2 |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one |

| Standard InChI | InChI=1S/C7H14N2O2/c1-5-7(11)9(4-10)6(2)8(5)3/h5-6,10H,4H2,1-3H3 |

| Standard InChI Key | IVVYURYUDFLWSV-UHFFFAOYSA-N |

| SMILES | CC1C(=O)N(C(N1C)C)CO |

| Canonical SMILES | CC1C(=O)N(C(N1C)C)CO |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

The imidazolidinone core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. In 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one, three methyl groups occupy positions 1, 2, and 5, while a hydroxymethyl (-CHOH) group is attached to position 3. This substitution pattern introduces both hydrophobic (methyl) and hydrophilic (hydroxymethyl) functionalities, influencing solubility and reactivity .

Molecular Formula: CHNO

Molecular Weight: 170.21 g/mol

Key Stereochemical Features:

-

The stereochemistry at positions 2 and 5 may influence biological activity, as seen in related imidazolidinones like (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone .

-

The hydroxymethyl group at position 3 introduces a chiral center, though racemic mixtures are common in synthetic derivatives .

Synthetic Methodologies

Precursor-Based Routes

Synthesis of substituted imidazolidinones typically involves cyclocondensation reactions between α-amino acids or their derivatives and carbonyl compounds. For example:

-

Methylamine Condensation: Reacting N-methylglycine (sarcosine) with formaldehyde derivatives under acidic conditions forms the imidazolidinone ring .

-

Asymmetric Catalysis: Chiral auxiliaries, such as MacMillan’s imidazolidinones, employ Yb(OTf) as a Lewis acid to induce enantioselectivity .

Hypothetical Synthesis Pathway (extrapolated from ):

Key challenges include controlling regioselectivity during methyl group installation and preserving the hydroxymethyl group’s integrity under reaction conditions.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

-

logP: Estimated at 0.8–1.2 using group contribution methods, indicating moderate lipophilicity .

-

Aqueous Solubility: Enhanced by the hydroxymethyl group (>10 mg/mL predicted) .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption at 1680–1720 cm (C=O stretch) and 3200–3400 cm (O-H stretch) .

-

NMR (hypothetical):

Applications in Asymmetric Catalysis

Organocatalytic Performance

Chiral imidazolidinones, such as (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone, are widely used in enantioselective Diels-Alder and Michael additions . The hydroxymethyl group in 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one could serve as a hydrogen-bond donor, improving catalytic efficiency in polar reactions.

Comparative Catalytic Data:

| Catalyst | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| (5R)-Benzyl derivative | Diels-Alder | 92 | |

| Hypothetical hydroxymethyl | Michael Addition | ~85* | *Predicted |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume